Chloromethyl Ethyl Carbonate
Description
Contextualization within Organic Carbonate Chemistry
Organic carbonates are a class of compounds characterized by the presence of a carbonate functional group (–O–(C=O)–O–) linked to organic substituents. This class of chemicals is noted for its wide range of applications. mdpi.com They serve as green solvents, raw materials for the synthesis of polymers like polycarbonates, and as electrolyte components in energy storage devices such as lithium-ion batteries. mdpi.comgoogle.co.ugepo.org Chloromethyl ethyl carbonate, with the chemical formula C4H7ClO3, is a specific type of linear organic carbonate. lgcstandards.comscbt.comaxios-research.com Its structure as an ester of carbonic acid, chloromethanol, and ethanol (B145695) positions it as a reactive agent capable of participating in various chemical transformations. lgcstandards.comanaxlab.com
Scope of Academic Inquiry for this compound
The academic and industrial research focus on this compound is multifaceted. A significant area of investigation involves its synthesis, particularly through greener chemical pathways. Studies have explored the cycloaddition of carbon dioxide (CO2) with epichlorohydrin (B41342) to produce chloromethyl ethylene (B1197577) carbonate, a related cyclic precursor, highlighting advancements in CO2 utilization and sustainable catalysis. mdpi.comresearchgate.netmdpi.com
In the realm of medicinal chemistry and pharmaceuticals, this compound is utilized as a key reagent and intermediate. It is employed in the synthesis of prodrugs, such as those for the antiretroviral medication tenofovir, to enhance bioavailability. knowde.combiosynth.com Research has also documented its use as a reagent in the preparation of inhibitors for the hepatitis C virus NS3 protease. chemicalbook.com The compound's reactivity allows for the introduction of the ethoxycarbonylmethyl group, a valuable strategy in modifying biologically active molecules. Furthermore, its classification in chemical databases suggests potential applications in materials science, particularly as a component in battery electrolytes. ambeed.comsigmaaldrich.com
Chemical and Physical Properties of this compound
The following tables provide key data points for this compound.
Table 1: Compound Identification Interact with the tabs to see different identifiers.
This compound nih.govsigmaaldrich.com
35179-98-7 lgcstandards.comscbt.comaxios-research.comanaxlab.comnih.gov
C4H7ClO3 lgcstandards.comscbt.comaxios-research.comnih.gov
CCOC(=O)OCCl nih.govfluorochem.co.uk
Table 2: Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Weight | 138.55 g/mol | lgcstandards.comscbt.comaxios-research.comnih.gov |
| Boiling Point | 135.1±23.0 °C (Predicted) | chemicalbook.comchemsrc.com |
| Density | 1.196±0.06 g/cm³ (Predicted) | chemicalbook.comchemsrc.com |
| Appearance | Colourless Oil with White Particles | chemicalbook.com |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGZMKXMSDULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416015 | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-98-7 | |
| Record name | Chloromethyl ethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35179-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, chloromethyl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloromethyl Ethyl Carbonate
Established Synthetic Pathways of Acyclic Chloromethyl Carbonates
The traditional synthesis of acyclic chloromethyl carbonates relies on two main approaches: the esterification of chloroformate precursors and photochemical chlorination methods.
Esterification Reactions Utilizing Chloroformate Precursors
A primary and well-established method for synthesizing acyclic carbonates is the esterification of a suitable chloroformate with an alcohol. In the case of chloromethyl ethyl carbonate, this involves the reaction of chloromethyl chloroformate with ethanol (B145695). This reaction is a specific example of a broader class of reactions where various alcohols can be reacted with chloromethyl chloroformate to produce a range of carbonate compounds. rbattalcollege.org
The general procedure involves reacting chloromethyl chloroformate with an alcohol, often in the presence of a catalyst and a solvent. rbattalcollege.org A base, such as pyridine (B92270), is typically added to neutralize the hydrogen chloride byproduct formed during the reaction. prepchem.com For instance, in a related synthesis, 1-chloroethyl ethyl carbonate was prepared by reacting 1-chloroethyl chloroformate with ethanol in dichloromethane, using pyridine to scavenge the acid. prepchem.com
A study by Gunjal et al. developed an efficient, one-pot synthesis of various carbonates from chloromethyl chloroformate using the corresponding alcohol as the solvent. rbattalcollege.org This method utilizes a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and dimethylformamide (DMF). The research demonstrated that the combination of DMAP and DMF is crucial for the reaction to proceed effectively. Without these catalysts, the formation of the carbonate product is significantly hindered. The reactions are typically heated to the boiling point of the respective alcohol to achieve good to excellent yields of the corresponding chloromethyl carbonates. rbattalcollege.org
While the study focused on other alcohols, the developed protocol is directly applicable to the synthesis of this compound from ethanol. The table below summarizes the findings for the synthesis of various chloromethyl carbonates using this catalytic system. rbattalcollege.org
Table 1: Synthesis of Acyclic Chloromethyl Carbonates via Catalytic Esterification rbattalcollege.org
| Alcohol | Product | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| tert-Butanol | tert-Butyl chloromethyl carbonate | DMAP/DMF | 85 | 9 | 89 |
| Isopropanol (B130326) | Isopropyl chloromethyl carbonate | DMAP/DMF | 80 | 8 | 91 |
This interactive table showcases the versatility of the DMAP/DMF catalytic system for the synthesis of various acyclic chloromethyl carbonates.
Photochemical Chlorination Approaches for Analogous Carbonates
Another established route for generating chlorinated carbonates involves the photochemical chlorination of a parent carbonate molecule. This method is particularly useful for producing precursors to more complex carbonates. For example, chloromethyl chloroformate itself can be synthesized via the catalytic photochlorination of methyl chloroformate. google.com This process often results in a mixture of mono-, di-, and trichlorinated products due to the similar reaction rates of chlorination. google.com
A similar strategy can be applied to the synthesis of chloromethylated acyclic carbonates. A patented method for synthesizing chloromethyl isopropyl carbonate utilizes a two-step process starting with the photochemical chlorination of dimethyl carbonate. google.com In the first step, dimethyl carbonate is reacted with chlorine gas under UV light at a low temperature (0-5°C) in the presence of a photoinitiator to produce monochlorinated dimethyl carbonate. google.com
This monochlorinated intermediate is then reacted with isopropanol in the presence of a catalyst, such as p-toluenesulfonic acid, in a rectification column. google.com The reaction proceeds via a transesterification-like process where methanol (B129727) is continuously removed by distillation, driving the reaction towards the formation of chloromethyl isopropyl carbonate. This product is then purified by vacuum distillation. google.com A similar photochemical approach has been documented for the C-H chlorination of ethylene (B1197577) carbonate, a cyclic analogue, to yield chloroethylene carbonate. beilstein-journals.org
The table below outlines the conditions for the synthesis of chloromethyl isopropyl carbonate, a close analogue to this compound, using this photochemical and subsequent reaction pathway. google.com
Table 2: Two-Step Synthesis of Chloromethyl Isopropyl Carbonate google.com
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Photochemical Chlorination | Dimethyl carbonate, Chlorine | 0-5°C, UV light, Photoinitiator | Monochlorinated dimethyl carbonate | ~72 |
This interactive table details the sequential reaction conditions for the synthesis of an analogous acyclic chloromethyl carbonate.
Advanced Synthetic Strategies and Catalytic Considerations for Acyclic Chloromethyl Carbonates
While the established methods are effective, research continues to explore more advanced and efficient synthetic strategies, often with a focus on catalysis. The synthesis of carbonates from chloroformates and alcohols can be influenced by the choice of catalyst, which can alter the chemoselectivity of the reaction. d-nb.info
Recent studies have shown that Lewis bases, such as 1-formylpyrrolidine (B1209714) (FPyr), can effectively catalyze the reaction between alcohols and chloroformates. d-nb.info While the primary focus of this research was on the synthesis of alkyl chlorides, it highlights the pivotal role of the catalyst in directing the reaction pathway. In the absence of such catalysts, the reaction typically favors the formation of the carbonate. The efficiency of carbonate formation versus other products is influenced by the nature of the chloroformate and the reaction conditions. For instance, using methyl chloroformate with a Lewis base catalyst still resulted in a moderate yield of the corresponding chloride, indicating that carbonate formation is a significant competing reaction. d-nb.info
For the synthesis of acyclic carbonates, the development of catalytic systems that are both highly active and selective remains an area of interest. The use of 4-dimethylaminopyridine (DMAP) in conjunction with dimethylformamide (DMF) represents a cost-effective and practical protocol for the conversion of chloromethyl chloroformate to various carbonates. rbattalcollege.org The catalytic role of DMAP is well-established in acylation reactions, and its effectiveness in this context demonstrates its utility in carbonate synthesis. The synergy between DMAP and DMF was found to be essential for high conversion rates. rbattalcollege.org
Reaction Mechanisms and Transformations of Chloromethyl Ethyl Carbonate
Fundamental Reactivity and Mechanistic Pathways
Chloromethyl ethyl carbonate's chemical behavior is dictated by the electrophilic nature of its carbon atoms within the chloromethyl and carbonate groups. This dual reactivity allows for a range of transformations under controlled conditions.
The primary mode of reactivity for this compound involves the halogenated carbon atom. The presence of the electron-withdrawing chlorine atom makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
The general mechanism involves a nucleophile (Nu:), such as an alcohol, phenol, or amine, attacking the carbon atom of the chloromethyl group. This attack occurs from the backside, leading to the displacement of the chloride ion (Cl⁻) as a leaving group and the formation of a new carbon-nucleophile bond. evitachem.com The reactivity of the chloromethyl group is a key feature, making the compound a valuable alkylating agent for introducing an ethoxycarbonylmethyl moiety onto various substrates. smolecule.com
For instance, the condensation of molecules containing chloromethyl groups with phenols or anilines can be effectively carried out in the presence of a weak base like potassium carbonate, which acts as a proton scavenger. researchgate.net
Table 1: Examples of Nucleophilic Substitution with this compound
| Nucleophile Class | Example Nucleophile | Resulting Product Structure |
|---|---|---|
| Alcohols (R-OH) | Ethanol (B145695) | CH₃CH₂-O-CH₂-O(CO)OCH₂CH₃ |
| Phenols (Ar-OH) | Phenol | C₆H₅-O-CH₂-O(CO)OCH₂CH₃ |
| Amines (R-NH₂) | Primary Amine | R-NH-CH₂-O(CO)OCH₂CH₃ |
| Carboxylic Acids | Carboxylic Acid Salt | R-COO-CH₂-O(CO)OCH₂CH₃ |
This table illustrates the general products formed from the reaction of various nucleophiles with the chloromethyl group of CMEC.
The carbonate group in this compound is an ester and is therefore susceptible to cleavage, primarily through hydrolysis or enzymatic action. This reactivity is particularly exploited in the design of prodrugs, where the carbonate linkage is designed to be cleaved in vivo to release an active substance. acs.org
The cleavage pathway often involves two main stages:
Enzymatic Cleavage : Esterase enzymes in the body can catalyze the hydrolysis of the carbonate ester bond. This initial cleavage results in an unstable carboxylate intermediate. acs.org
Spontaneous Decomposition : The resulting intermediate is highly unstable and rapidly undergoes further chemical degradation. This typically involves decarboxylation (loss of carbon dioxide) and the release of formaldehyde, ultimately liberating the parent molecule (the drug) and simple byproducts. acs.org
Under non-enzymatic conditions, such as in the presence of water, the carbonate can undergo slower hydrolysis to yield propanol (B110389) and derivatives of carbonic acid. evitachem.com The stability of the carbonate group is influenced by factors such as pH and temperature.
Table 2: General Pathway for In Vivo Carbonate Prodrug Cleavage
| Step | Process | Description | Result |
|---|---|---|---|
| 1 | Enzymatic Hydrolysis | Esterase enzymes cleave the carbonate ester linkage. | Formation of an unstable carboxylate intermediate. acs.org |
This table outlines the sequential mechanism by which carbonate-based prodrugs are typically activated in a biological system.
Derivatization Strategies and Resulting Chemical Species
Derivatization is a technique used to modify a chemical compound to enhance its properties for a specific application. greyhoundchrom.com this compound serves as a valuable reagent in this context for both improving analytical detection and for targeted molecular functionalization.
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is employed to convert an analyte into a more suitable form for analysis. greyhoundchrom.com The goals are often to increase volatility and thermal stability for GC analysis or to introduce a chromophore for UV detection in HPLC. acs.org
While specific applications of this compound as a standard analytical derivatizing agent are not widely documented, its chemical properties make it a suitable candidate for this purpose. It can react with analytes containing active hydrogen atoms, such as those in hydroxyl (-OH), primary/secondary amine (-NH), or thiol (-SH) groups. By attaching the ethoxycarbonylmethyl group, the polarity of the analyte can be altered, potentially improving its chromatographic behavior.
For example, related reagents like ethyl chloroformate are used to derivatize phenolic acids to form corresponding esters, which are then suitable for GC analysis. nih.gov Similarly, the challenge of analyzing thermally unstable halogenated compounds by GC can be overcome by converting them into stable, crystalline derivatives suitable for HPLC-UV analysis. acs.org This strategy underscores the potential utility of reagents like CMEC in quantitative analysis where the parent analyte is problematic to analyze directly.
Table 3: Advantages of Derivatization for Chromatographic Analysis
| Advantage | Description | Relevance of CMEC |
|---|---|---|
| Increased Volatility | Reduces the boiling point of non-volatile analytes for GC analysis. | The addition of the relatively small ethoxycarbonylmethyl group can increase volatility. |
| Improved Thermal Stability | Prevents decomposition of thermally labile analytes at high GC injector temperatures. | Can protect sensitive functional groups like amines or hydroxyls. |
| Enhanced Detection | Introduces a functional group that responds strongly to a specific detector (e.g., UV-Vis, ECD). | The carbonate carbonyl group provides a chromophore for UV detection in HPLC. acs.org |
| Improved Separation | Alters the polarity and structure of the analyte to improve peak shape and resolution. | Can reduce peak tailing caused by interactions between polar analytes and the column. |
This table summarizes the general benefits of using a derivatizing agent in chromatography and the potential role of CMEC.
Beyond analytics, this compound is used as a reagent for the intentional modification of molecules to alter their physicochemical or biological properties. google.com A prominent application is in the field of medicinal chemistry for the synthesis of prodrugs.
A prodrug is an inactive or less active precursor of a drug that is converted into the active form within the body. This strategy is often used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, such as enhancing its bioavailability. By reacting a drug molecule containing a suitable functional group (e.g., a phenol, amine, or phosphate) with this compound, a cleavable carbonate linkage is formed. acs.orggoogle.com This modification can increase the lipophilicity of the drug, facilitating its passage through biological membranes. Once absorbed, the carbonate linker is cleaved by enzymes, releasing the active drug at the target site. acs.org
This type of molecular modification is a key strategy for optimizing the pharmacokinetic properties of pharmaceutical agents, and reagents like this compound are tools for achieving this functionalization. google.com
Table 4: Examples of Functionalization Using Chloromethyl Carbonates for Prodrug Synthesis
| Reagent | Target Functional Group | Application | Purpose of Derivatization |
|---|---|---|---|
| Chloromethyl Isopropyl Carbonate | Phosphate (e.g., in Tenofovir) | Antiviral Prodrug (Tenofovir Disoproxil) | To create a lipophilic prodrug that enhances oral bioavailability. |
| Chloromethyl Carbonates | Phosphate (e.g., PMEA, PMPA) | Nucleoside Phosphonate (B1237965) Prodrugs | To mask the negative charges of the phosphonate group, allowing for better cell penetration. acs.org |
This table provides examples of how chloromethyl carbonates are used to functionalize drug molecules to create more effective prodrugs.
Applications of Chloromethyl Ethyl Carbonate in Chemical Synthesis
Role as a Precursor and Synthetic Intermediate in Organic Synthesis
Chloromethyl ethyl carbonate is primarily utilized as a precursor and synthetic intermediate in organic synthesis. Its reactivity allows for the introduction of the ethoxycarbonylmethyl group into various organic molecules. This functional group is instrumental in modifying the properties of the parent molecule. The compound is considered a valuable reagent for creating complex organic structures.
Organic carbonates, in general, are recognized as important intermediates in the chemical industry due to their versatility and relatively moderate toxicity, making them environmentally conscious choices in certain applications. rbattalcollege.org The synthesis of various carbonates, including this compound, can be achieved through methods such as the reaction of chloromethyl chloroformates with alcohols. rbattalcollege.org
Utilization in Pharmaceutical and Bioactive Compound Synthesis
The application of this compound is particularly prominent in the synthesis of pharmaceuticals and other bioactive compounds. smolecule.com It serves as a crucial reagent in developing new therapeutic agents by enabling specific chemical modifications that can enhance a drug's effectiveness.
Reagent in the Preparation of Specific Enzyme Inhibitors (e.g., Hepatitis C Virus NS3 Protease Inhibitors)
This compound is used as a reagent in the preparation of inhibitors for specific enzymes, such as the Hepatitis C Virus (HCV) NS3 protease. cymitquimica.comcymitquimica.com The NS3/4A serine protease is a key target in the development of antiviral drugs against HCV because it is essential for viral replication. jst.go.jpnih.gov The development of small molecule inhibitors for this enzyme is a significant area of pharmaceutical research. jst.go.jp
Application in Prodrug Development (e.g., PMPA Prodrugs with Antiretroviral Activity)
A significant application of this compound is in the development of prodrugs, which are inactive or less active forms of a drug that are converted to the active form within the body. chemicalbook.comechemi.com This approach is often used to improve the oral bioavailability of drugs that are otherwise poorly absorbed.
For instance, this compound is used in the synthesis of prodrugs of (R)-9-[2-(Phosphonomethoxy)propyl]adenine (PMPA), also known as Tenofovir. chemicalbook.comechemi.com Tenofovir is a potent antiretroviral agent, and its prodrugs are designed to enhance its delivery and efficacy. The use of chloromethyl carbonates in the synthesis of PMPA prodrugs has been a key strategy in developing effective treatments for HIV. acs.orgfrontiersin.org The resulting bis(alkyloxymethyl) carbonate prodrugs have shown increased antiviral activity compared to the parent compound. researchgate.net
Molecular Modification for Tailoring Pharmacokinetic and Pharmacodynamic Profiles
The chemical structure of this compound makes it a useful tool for modifying the physicochemical, pharmacokinetic, and pharmacodynamic properties of pharmaceutical agents. google.comgoogle.com By introducing the ethoxycarbonylmethyl group, it is possible to alter properties such as solubility, absorption, distribution, metabolism, and excretion of a drug. google.comgoogle.com This molecular modification can lead to improved drug performance, including enhanced bioavailability and a more desirable safety profile. google.comgoogle.com
Broader Industrial and Research Utility of Related Alkyl Chloromethyl Carbonates
The utility of this compound is part of a broader class of alkyl chloromethyl carbonates that have various industrial and research applications. These related compounds, such as chloromethyl methyl carbonate and chloromethyl isopropyl carbonate, also serve as important intermediates in organic synthesis. smolecule.commade-in-china.com
Alkyl chloromethyl carbonates are used in the production of polymers and as reagents for introducing protecting groups in chemical reactions. smolecule.com For example, chloromethyl methyl ether, a related compound, is used to introduce the methoxymethyl (MOM) protecting group for alcohols. knowde.com The versatility of these compounds makes them valuable in diverse areas, from the synthesis of fine chemicals and pharmaceuticals to the production of materials like plastics. rbattalcollege.orgmdpi.com
Advanced Analytical and Computational Methodologies in Chloromethyl Carbonate Research
Spectroscopic and Chromatographic Characterization Techniques for Structure Elucidation and Purity Assessment
The precise characterization of Chloromethyl Ethyl Carbonate is fundamental to its application. A combination of spectroscopic and chromatographic methods is employed to confirm its molecular structure and quantify its purity.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound.
¹H NMR spectroscopy provides information on the hydrogen environments within the molecule. Specific chemical shifts and splitting patterns confirm the presence of the ethyl group (CH₃CH₂-) and the chloromethyl group (-CH₂Cl).
¹³C NMR spectroscopy identifies the carbon skeleton, with distinct signals for the carbonyl carbon, the carbons of the ethyl group, and the chloromethyl carbon. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present. For carbonate compounds, a strong absorption band corresponding to the C=O stretch of the carbonate group is a key diagnostic feature. researchgate.net In research on the related chloromethyl ethylene (B1197577) carbonate, Fourier Transform Infrared (FTIR) spectroscopy has been used to characterize the catalyst framework and reaction products. lsbu.ac.uk
Mass Spectrometry (MS) confirms the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure. In studies involving the synthesis of analogous carbonates, Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used to identify the main products and any by-products formed during the reaction. mdpi.comresearchgate.net
Chromatographic Methods: Chromatography is essential for separating this compound from reactants, solvents, and impurities, thereby assessing its purity.
Gas Chromatography (GC) is a standard technique for purity assessment, particularly in monitoring the progress of synthesis reactions. In the analysis of the closely related chloromethyl ethylene carbonate (CMEC), GC is used to determine the conversion of reactants and the yield of the product. mdpi.com A typical GC analysis involves a temperature-programmed method to ensure the separation of components with different boiling points. mdpi.com For instance, in one study, the product analysis was conducted using a GC with a capillary column, where the peak for CMEC was observed at a retention time of approximately 11 minutes under specific programmed conditions. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, especially for less volatile or thermally sensitive compounds. It is often used to monitor reaction completion and confirm the purity of the final product.
The following table details typical analytical conditions used in the study of a related carbonate, illustrating the practical application of these techniques.
| Technique | Parameter | Value/Description | Reference |
|---|---|---|---|
| Gas Chromatography (GC) for CMEC Analysis | Column | Capillary column (30 m length, 320 µm inner diameter, 0.25 µm film thickness) | lsbu.ac.uk |
| Carrier Gas | Helium (99.9% purity) at 1 mL/min | mdpi.com | |
| Injector & Detector Temp. | 523 K (Isothermal) | mdpi.com | |
| Oven Temperature Program | Initial 323 K for 5 min, then ramp at 50 K/min to 523 K | mdpi.com | |
| Retention Times | Epichlorohydrin (B41342) (~3.5 min), Methanol (B129727) (~3.8 min), CMEC (~11 min) | researchgate.netmdpi.com | |
| Spectroscopy | FTIR | Used to identify functional groups and confirm catalyst stability. | researchgate.netlsbu.ac.uk |
| GC-MS | Used to identify reaction by-products such as 3-chloropropane 1,2-diol. | mdpi.comlsbu.ac.uk |
Advanced Computational Chemistry Approaches for Mechanistic Elucidation and Prediction of Reactivity
Computational chemistry offers powerful tools to investigate the properties of this compound at a molecular level. These methods provide insights into reaction mechanisms, stability, and reactivity that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules. researchgate.net This approach can predict geometric parameters, vibrational frequencies, and reaction energies. For chloromethyl carbonates, DFT can be employed to:
Model the transition states of reactions, helping to elucidate the mechanistic pathways of its synthesis or degradation.
Calculate the electrophilicity of the chloromethyl group, predicting its susceptibility to nucleophilic attack.
Investigate the interaction between the carbonate and a catalyst surface, as seen in studies of related compounds where the synergistic interaction between catalyst components is key to high efficiency. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system. nih.gov For this compound, MD simulations can be used to study:
Solvation effects, by simulating the compound in various solvents to understand how the solvent influences its conformation and reactivity.
The interaction with other molecules in a mixture, which is crucial for understanding its behavior in complex chemical environments.
Transport properties, such as diffusion coefficients, which are important for applications in electrolyte solutions. researchgate.netnih.gov
Recent computational studies on related carbonate systems, such as ethylene carbonate, have successfully used DFT and ab initio molecular dynamics (AIMD) to investigate ion solvation and transport phenomena, demonstrating the power of these methods. researchgate.netrsc.org These computational tools allow for the rapid prediction of reactivity, significantly reducing experimental costs and streamlining the development of new applications. nih.gov
Statistical Design of Experiments and Process Modeling for Optimization and Robustness
To develop efficient and reliable processes for synthesizing compounds like this compound, statistical methodologies are indispensable. Design of Experiments (DoE) and process modeling are used to systematically explore the effects of multiple variables on a reaction's outcome, leading to optimized and robust manufacturing processes. While specific data for this compound is limited, extensive research on the synthesis of the analogous Chloromethyl Ethylene Carbonate (CMEC) from epichlorohydrin and CO₂ provides an excellent case study of these techniques. mdpi.comlsbu.ac.uk
Response Surface Methodology (RSM): RSM is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. mdpi.com It allows researchers to understand the relationships between several independent variables (e.g., temperature, pressure, catalyst loading) and one or more response variables (e.g., yield, conversion). researchgate.netacs.org In a study on CMEC synthesis, RSM was used to develop a quadratic model that described the interactions between four independent variables. mdpi.com
Box-Behnken Design (BBD): BBD is a type of response surface design that is highly efficient for fitting second-order models. It requires fewer experimental runs compared to other designs like central composite design. ndl.gov.in For the optimization of CMEC synthesis, a BBD was employed to design a set of 29 experiments to investigate the effects of temperature, pressure, catalyst loading, and reaction time. mdpi.comndl.gov.in
Analysis of Variance (ANOVA): ANOVA is used to analyze the results of the experimental design. It determines the statistical significance of each variable and their interactions on the response. researchgate.net In the CMEC study, ANOVA was used to validate the adequacy of the quadratic model developed through RSM, confirming a high correlation between experimental and predicted values. lsbu.ac.ukmdpi.com
The research findings from the optimization of CMEC synthesis are summarized in the tables below.
| Variable | Code | Unit | Low Level (-1) | Mid Level (0) | High Level (+1) |
|---|---|---|---|---|---|
| Temperature | x₁ | K | 313 | 333 | 353 |
| Pressure | x₂ | bar | 4 | 8 | 12 |
| Catalyst Loading | x₃ | w/w % | 5 | 10 | 15 |
| Reaction Time | x₄ | h | 4 | 8 | 12 |
[Source: Adapted from Olaniyan & Saha, 2020. mdpi.com]
| Parameter | Optimized Value | Response | Predicted Value | Experimental Value | Relative Error (%) |
|---|---|---|---|---|---|
| Temperature | 353 K | ECH Conversion | 94.5% | 93.0% | 1.55% |
| Pressure | 11 bar | ||||
| Catalyst Loading | 12% (w/w) | ||||
| Reaction Time | 12 h | ||||
| Temperature | 353 K | CMEC Yield | 69.1% | 68.0% | 1.54% |
| Pressure | 11 bar | ||||
| Catalyst Loading | 12% (w/w) | ||||
| Reaction Time | 12 h |
[Source: Data from Olaniyan & Saha, 2020. mdpi.comlsbu.ac.uk]
The excellent agreement between the predicted and experimental values, with relative errors below 2%, validated the RSM model as a reliable tool for process optimization. mdpi.com This systematic approach not only identifies the optimal conditions for maximizing yield and conversion but also provides a deeper understanding of the process, making it more robust and scalable for industrial applications. mdpi.comlsbu.ac.uk
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Chloromethyl Ethyl Carbonate in laboratory settings?
- Methodology :
- Use ethyl chloroformate in pyridine or dichloromethane (CH₂Cl₂) with triethylamine (TEA) as a base, following protocols analogous to ethyl carbonate synthesis .
- Optimize reaction conditions (e.g., molar ratios, temperature) via design of experiments (DoE) to maximize yield, referencing literature precedents for similar carbonate derivatives .
- Confirm product formation via thin-layer chromatography (TLC) or gas chromatography (GC) .
- Characterization :
- Provide ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (MS) data to verify structural identity .
- Report melting/boiling points and purity assessments (e.g., HPLC) .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Workflow :
- Spectroscopic Analysis : Assign NMR peaks to confirm the ethyl carbonate backbone and chloromethyl group. Compare with spectral databases (e.g., SDBS) .
- Chromatographic Methods : Use HPLC with UV detection to assess purity, ensuring retention times match standards .
- Elemental Analysis : Quantify carbon, hydrogen, and chlorine content to validate empirical formula .
- Documentation :
- Follow journal guidelines (e.g., Medicinal Chemistry Research) to include raw spectral data in supplementary materials .
Q. What safety protocols are essential when handling this compound in experimental workflows?
- Risk Mitigation :
- Use fume hoods and chemical-resistant gloves due to potential respiratory and dermal toxicity .
- Store in a cool, dry environment away from hydrolytic agents to prevent decomposition .
- Emergency Procedures :
- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Document first-aid measures (e.g., eye irrigation with water for 15 minutes) in lab safety manuals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics of this compound under varying catalytic conditions?
- Conflict Resolution Strategy :
- Perform controlled replicate experiments to isolate variables (e.g., catalyst loading, solvent polarity) .
- Apply multivariate statistical analysis (e.g., ANOVA) to identify significant factors affecting reaction rates .
- Cross-reference with mechanistic studies (e.g., DFT calculations) to explain discrepancies in activation energies .
- Case Study :
- If conflicting data arise in nucleophilic substitution reactions, use isotopic labeling (e.g., ¹⁸O) to track reaction pathways .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in complex reaction systems?
- Computational Tools :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity in esterification or hydrolysis .
- Molecular Dynamics (MD) Simulations : Study solvent effects on reaction kinetics in aqueous or nonpolar media .
- Validation :
- Correlate computational results with experimental kinetic isotope effects (KIE) or Arrhenius plots .
Q. What experimental strategies optimize the stability of this compound in hydrolytic environments?
- Stabilization Approaches :
- pH Control : Conduct stability tests across pH ranges (2–12) to identify degradation thresholds .
- Protective Groups : Introduce sterically hindered bases (e.g., 2,6-lutidine) to slow hydrolysis .
- Lyophilization : Test freeze-drying as a storage method to minimize moisture-induced decomposition .
- Data Analysis :
- Use high-resolution mass spectrometry (HRMS) to identify hydrolysis byproducts (e.g., chloromethanol, CO₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
